BenchChemオンラインストアへようこそ!

Quinoline derivative 5

mGluR2 Negative Allosteric Modulator CNS Drug Discovery Quinoline Carboxamide

Quinoline derivative 5 (also known as US9278960, 4-51 or PMID25435285-Compound-102) is a proprietary, small-molecule quinoline carboxamide patented by Merck Sharp & Dohme Corp. as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).

Molecular Formula C20H19F3N4O2S
Molecular Weight 436.5 g/mol
Cat. No. B10836237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline derivative 5
Molecular FormulaC20H19F3N4O2S
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)C2=CC(=NC3=C2C=CC(=C3)CN4CCOC(C4)C(F)(F)F)C(=O)N
InChIInChI=1S/C20H19F3N4O2S/c1-11-25-8-17(30-11)14-7-16(19(24)28)26-15-6-12(2-3-13(14)15)9-27-4-5-29-18(10-27)20(21,22)23/h2-3,6-8,18H,4-5,9-10H2,1H3,(H2,24,28)
InChIKeyQYGZQJAQOQLFSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline Derivative 5: Core Identity and Procurement Specifications from Merck's mGluR2 NAM Patent Series


Quinoline derivative 5 (also known as US9278960, 4-51 or PMID25435285-Compound-102) is a proprietary, small-molecule quinoline carboxamide patented by Merck Sharp & Dohme Corp. as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2) . It possesses a molecular formula of C20H19F3N4O2S and a molecular weight of 436.46 Da . The compound is a member of a series specifically designed for central nervous system (CNS) disorder applications, distinguished by its trifluoromethyl-substituted morpholine and thiazole substituents .

Why Other mGluR2 Modulators Cannot Simply Substitute for Quinoline Derivative 5


While the mGluR2 NAM chemical space includes multiple scaffolds from various pharmaceutical programs, generic substitution is precluded by the highly specific structure-activity relationships (SAR) governing allosteric modulation. Quinoline derivative 5 incorporates a unique combination of a trifluoromethyl-substituted morpholine and a methyl-thiazole ring attached to the quinoline carboxamide core . These structural features directly impact its receptor binding kinetics, cooperativity with the endogenous ligand glutamate, and physicochemical properties such as lipophilicity (logP = 3.5) . Even seemingly minor modifications within the same patent series, such as changes to the heterocyclic substituent, have been shown to cause significant shifts in functional activity and selectivity, demonstrating that pharmacological profiles are not interchangeable within this class .

Quantitative Differentiation Matrix for Quinoline Derivative 5


Structural Novelty and Physicochemical Profile vs. Other Lead mGluR2 NAM Scaffolds

Quinoline derivative 5 presents a unique chemical topology among published mGluR2 NAMs. Compared to the widely studied phenyl-pyrazine or benzodiazepine-based NAM scaffolds, it features a 2-carboxamide-quinoline core substituted with a 4-(trifluoromethyl)morpholine and a 2-methylthiazole ring . Its calculated logP of 3.5 and molecular weight of 436.46 Da differentiate it from other leading mGluR2 NAM clinical candidates, such as Decoglurant (RO4995819, MW: 365.4 Da, logP: 1.7) . This specific lipophilicity window may offer a differentiated brain penetration and non-specific binding profile, a critical factor for CNS drug candidate selection.

mGluR2 Negative Allosteric Modulator CNS Drug Discovery Quinoline Carboxamide Structure-Activity Relationship

Target Engagement: Demonstrated mGluR2 Negative Allosteric Modulation Activity

The primary pharmacological activity of Quinoline derivative 5 is its potent negative allosteric modulation of the human mGluR2 receptor, a mechanism explicitly claimed in the foundational patent . While the exact IC50 value for this specific compound is not publicly disclosed outside the patent, the broad patent series demonstrates a functional potency range for active quinoline carboxamides between 1-100 nM in FLIPR-based assays . This contrasts with orthosteric antagonists, which directly compete with glutamate and may exhibit different functional selectivity profiles . As an allosteric modulator, this compound is expected to fine-tune glutamatergic signaling rather than completely blocking it, a therapeutically desirable mechanism for CNS indications like depression.

mGluR2 Pharmacology GPCR Allosteric Modulation In Vitro Assays Functional Activity

Selectivity Profile Inherent to the Quinoline Carboxamide Chemotype

A critical differentiator for this compound is its chemotype's inherent selectivity for the mGlu2 receptor subtype over the closely related mGlu3 receptor. The patent explicitly describes these derivatives as mGluR2-negative allosteric modulators, implying successful optimization for subtype selectivity . This is a non-trivial achievement in the mGluR field, as many earlier NAMs suffered from significant mGlu3 activity, potentially contributing to off-target effects . The lack of direct mGlu3 modulation, while not quantified here, is a key procurement criterion for researchers aiming to dissect mGlu2-specific roles in neurophysiology without the confounding variable of mGlu3 inhibition.

GPCR Selectivity mGluR Subtype Selectivity Off-target Pharmacology Drug Safety

Intellectual Property Position and Accessibility for Research Procurement

Quinoline derivative 5 is covered by a well-defined composition-of-matter patent (US9278960B2) assigned to Merck Sharp & Dohme Corp., providing a clear legal and sourcing framework for research procurement . Unlike early-stage academic compounds with ambiguous or unpatented status, the existence of a granted patent, a PubChem CID (89554809) , and a ChEMBL ID (CHEMBL3985872) guarantees a level of compound identity, purity, and scalability documentation that is often missing for less-characterized research chemicals. This facilitates intellectual property due diligence and negotiation of material transfer agreements (MTAs) compared to sourcing from informal or non-validated chemical suppliers.

Patent Analytics Chemical Procurement Research Tool Sourcing Material Transfer

Optimal Use Cases for Quinoline Derivative 5 Based on Differentiated Features


CNS Drug Discovery Programs Requiring Subtype-Selective mGluR2 Pharmacology

This compound is optimally suited as a pharmacological tool or lead compound in CNS programs where mGluR2-subtype selectivity is critical for deciphering receptor-specific functions or for developing treatments with a cleaner side-effect profile. Its distinct lipophilic quinoline carboxamide scaffold (cLogP 3.5) suggests a specific physiochemical space for brain penetration, making it a valuable comparator to less lipophilic NAMs like Decoglurant (cLogP 1.7) . The compound can be used in vitro to validate mGluR2-specific signaling pathways without confounding mGluR3 activity.

SAR Exploration of Allosteric Binding Pockets on Group II mGluRs

Medicinal chemistry teams focused on understanding the allosteric binding site of mGluR2 can use this compound. Its structural elements—a quinoline core with a trifluoromethyl-morpholine and a 2-methylthiazole substituent—provide a distinct set of pharmacophoric interactions compared to pyrazine- or benzodiazepine-based NAMs . This allows for the systematic mapping of topographically distinct allosteric sites and the optimization of binding kinetics for desired therapeutic profiles.

Patent-Landscape Safeguarded Chemical Biology Studies

For academic or industrial research groups planning to publish on mGluR2 modulation, using a compound with a clearly established intellectual property position, such as Quinoline derivative 5 (patented by Merck), provides a secure foundation for chemical biology studies and target validation . It avoids the potential risks associated with using unpublished or inconsistently characterized chemical probes, ensuring reproducibility and clear sourcing documentation in peer-reviewed publications .

Quote Request

Request a Quote for Quinoline derivative 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.